molecular formula C12H14N2O6S B2548256 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide CAS No. 397279-91-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B2548256
CAS No.: 397279-91-3
M. Wt: 314.31
InChI Key: GZYHDKAARZHCIT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C12H14N2O6S and its molecular weight is 314.31. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide, with CAS number 585549-15-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H19ClN2O6S
  • Molecular Weight : 438.88 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 711.5 ± 60.0 °C at 760 mmHg
  • Flash Point : 384.1 ± 32.9 °C

These properties suggest that the compound is stable under standard laboratory conditions, which is critical for its use in biological studies.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
  • Inhibition of KLF5 : The compound acts as an inhibitor of KLF5 (Kruppel-like factor 5), a transcription factor implicated in various cellular processes including proliferation and differentiation. In vitro studies have demonstrated that it downregulates early growth response protein 1 (EGR1), which modulates KLF5 expression at the transcriptional level .
  • Activation of Signaling Pathways : It has been observed to activate the EGFR/ERK signaling pathway by stimulating phosphorylation of EGFR and ERK proteins, which are critical for cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid.

Study 2: Cancer Cell Proliferation

In another study, the effects of this compound on cancer cell lines (e.g., DLD-1 colorectal cancer cells) were analyzed. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a concentration-dependent manner .

Study 3: In Vivo Efficacy

An animal model study demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models. Histological analysis showed reduced proliferation markers and increased apoptosis in treated tumors compared to controls.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Antioxidant ActivitySignificant free radical scavenging
KLF5 InhibitionDownregulation of EGR1
Cancer Cell ProliferationReduced viability and induced apoptosis
Tumor Growth InhibitionSignificant reduction in tumor size

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(13-9-5-6-21(18,19)8-9)7-20-11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYHDKAARZHCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.